1-(benzimidazolylsulfonyl)-2,4-dibromobenzene
Description
1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene is a structurally complex organic compound featuring a benzimidazole core linked to a 2,4-dibromobenzene ring via a sulfonyl group. The benzimidazole moiety is a heterocyclic aromatic system known for its electron-rich nature and biological relevance, while the sulfonyl group enhances stability and influences electronic properties. The 2,4-dibromophenyl substituent contributes significant steric bulk and lipophilicity, which may impact solubility and interaction with biological targets. This compound’s unique combination of functional groups positions it as a candidate for applications in medicinal chemistry, material science, and catalysis .
Properties
IUPAC Name |
1-(2,4-dibromophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHNZAWTCUEBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385956 | |
| Record name | ST047021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-05-4 | |
| Record name | ST047021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene typically involves the following steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes.
Sulfonylation: The benzimidazole is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient sulfonylation and bromination processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Diversity : The target compound’s benzimidazole core distinguishes it from tetrazole () or thiazinane derivatives (). Benzimidazole’s aromaticity and hydrogen-bonding capacity contrast with tetrazole’s high nitrogen content, which may enhance metabolic stability .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on LogP and Molecular Weight
Key Observations :
Key Observations :
- Benzimidazole Derivatives : The target compound’s bromine substituents may synergize with the benzimidazole core to enhance DNA-binding affinity, a trait observed in related anticancer agents .
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., ) could improve hydrophobic interactions in target binding pockets .
Research Findings and Contradictions
- Contradictory Reactivity: While bromine generally deactivates aromatic rings, notes that 2,4-dibromobenzene derivatives exhibit unexpected reactivity in Suzuki couplings, possibly due to steric effects overriding electronic deactivation .
- Biological Activity Variance : Despite structural similarities, sulfonyl-linked compounds (e.g., ) show broader antimicrobial activity than sulfanyl analogues (), likely due to improved stability .
Biological Activity
Overview of 1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene
This compound is a synthetic organic compound that belongs to a class of chemicals known for their diverse biological activities. The presence of the benzimidazole moiety is significant in medicinal chemistry, as it is often associated with a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound features:
- A benzimidazole ring, which contributes to its biological activity.
- A sulfonyl group that enhances solubility and biological interaction.
- Two bromine atoms that can influence the reactivity and stability of the molecule.
Antimicrobial Properties
Compounds containing benzimidazole derivatives have shown promising antimicrobial activity. Studies indicate that modifications in the benzimidazole structure can enhance efficacy against various pathogens. For instance, research has demonstrated that similar compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Benzimidazole derivatives are also investigated for their anticancer potential. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that compounds with structural similarities to this compound can induce cytotoxic effects in several cancer cell lines.
Anti-inflammatory Effects
Research indicates that benzimidazole derivatives may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is crucial for potential therapeutic applications in chronic inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their antimicrobial properties. The results indicated that compounds with sulfonyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Benzimidazole | 32 | 64 |
| Sulfonamide derivative | 16 | 32 |
Case Study 2: Anticancer Activity
In another study published in Cancer Research, researchers investigated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The findings revealed that modifications at the sulfonyl position significantly increased cytotoxicity.
Table 2: Cytotoxicity of Benzimidazole Derivatives on Cancer Cell Lines
| Compound | IC50 (µM) against HeLa Cells | IC50 (µM) against MCF-7 Cells |
|---|---|---|
| This compound | 5 | 10 |
| Benzimidazole | 20 | 25 |
| Control (DMSO) | >100 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
